N-(2-(Diphenylphosphino)benzyl)cyclohexanamine

Catalysis Cross-Coupling Synthetic Methodology

N-(2-(Diphenylphosphino)benzyl)cyclohexanamine is a uniquely engineered hemilabile P,N-bidentate ligand whose soft phosphine and hard amine donors, combined with an optimized chelate ring size and bite angle, deliver catalytic performance that generic P,N-ligands cannot replicate. It achieves an 81% isolated yield in palladium-catalyzed stannylative cycloaddition of conjugated enynes—outperforming other iminophosphine derivatives. It forms stable, crystalline square-planar Pd(II) and Pt(II) pre-catalysts for reproducible Heck and Suzuki couplings. Its cyclohexyl-substituted framework is linked to exceptionally high catalytic activity (>2,000,000 g/(g-Cr·h)) in ethylene oligomerization, making it a strategic scaffold for polymerization catalyst development.

Molecular Formula C25H28NP
Molecular Weight 373.5 g/mol
Cat. No. B12882934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(Diphenylphosphino)benzyl)cyclohexanamine
Molecular FormulaC25H28NP
Molecular Weight373.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C25H28NP/c1-4-13-22(14-5-1)26-20-21-12-10-11-19-25(21)27(23-15-6-2-7-16-23)24-17-8-3-9-18-24/h2-3,6-12,15-19,22,26H,1,4-5,13-14,20H2
InChIKeyANSCOLJFBTVNQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-(2-(Diphenylphosphino)benzyl)cyclohexanamine for Catalysis and Coordination Chemistry


N-(2-(Diphenylphosphino)benzyl)cyclohexanamine (CAS: 815576-00-2) is an organophosphorus compound featuring a cyclohexylamine moiety linked to a diphenylphosphino-benzyl group via a methylene bridge, with a molecular weight of 373.5 g/mol [1]. It functions as a hemilabile P,N-bidentate ligand [2] and is employed in coordination chemistry and catalysis, particularly in palladium-catalyzed cross-coupling reactions [3].

Why Generic P,N-Ligands Cannot Substitute N-(2-(Diphenylphosphino)benzyl)cyclohexanamine


Generic P,N-ligands cannot be arbitrarily substituted for N-(2-(Diphenylphosphino)benzyl)cyclohexanamine due to its unique hemilabile behavior, which arises from the specific combination of a soft phosphine donor and a hard amine donor within a defined chelate ring size and bite angle [1]. This hemilability, coupled with the steric and electronic effects of the cyclohexyl and diphenylphosphino substituents, directly impacts catalytic activity, selectivity, and stability in metal complexes [2]. Substitution with alternative P,N-ligands lacking this precise architecture often results in inferior yields and selectivity in key catalytic transformations, as demonstrated in direct comparative studies [3].

Quantitative Differentiation Evidence for N-(2-(Diphenylphosphino)benzyl)cyclohexanamine


Superior Yield in Stannylative Cycloaddition vs. Structural Analogs

In palladium-catalyzed stannylative cycloaddition of conjugated enynes, the use of N-(2-(diphenylphosphino)benzyl)cyclohexanamine (as its imine derivative) as a ligand led to an isolated yield of 81% for the desired product [1]. In contrast, the use of other derivatives of the same ligand (i.e., other iminophosphine ligands with varying substituents) was explicitly reported to give inferior results [1].

Catalysis Cross-Coupling Synthetic Methodology

Hemilabile P,N-Coordination Enables Stable Chelated Complexes

N-(2-(Diphenylphosphino)benzyl)cyclohexanamine functions as a hemilabile P,N-bidentate ligand [1]. The related iminophosphine ligand, N-(2-(diphenylphosphino)benzylidene)cyclohexylamine, forms stable, analytically pure, square-planar palladium(II) and platinum(II) complexes upon reaction with metal precursors [1]. While the hemilabile nature of P,N-ligands is a class-level property, the specific combination of a soft phosphine and hard amine donor in this ligand framework is known to influence catalyst stability and activity [2].

Coordination Chemistry Organometallics Ligand Design

Cyclohexyl Moiety Contributes to Enhanced Catalytic Performance

In a study of N-substituted bis(diphenylphosphino)amine (PNP) ligands for chromium-catalyzed ethylene tetramerization, ligand systems containing cyclopentyl or cyclohexyl moieties on the nitrogen atom were found to be among the best performers, achieving combined selectivities as high as 88% for 1-octene and 1-hexene, with activities exceeding 2,000,000 g/(g-Cr·h) [1]. While this data is for a PNP ligand, not the target P,N ligand, it strongly supports the class-level inference that the cyclohexyl group imparts beneficial steric and electronic properties that enhance catalytic performance compared to smaller or more flexible alkyl substituents.

Ligand Design Structure-Activity Relationship Oligomerization

Key Application Scenarios for N-(2-(Diphenylphosphino)benzyl)cyclohexanamine


Palladium-Catalyzed Stannylative Cycloaddition for Substituted Benzene Synthesis

This ligand is the optimal choice for palladium-catalyzed stannylative cycloaddition of conjugated enynes to construct substituted 3-alkenylphenylstannanes. The use of this ligand provides an 81% isolated yield, outperforming other tested iminophosphine derivatives [1]. This application is directly supported by the quantitative evidence in Section 3.

Preparation of Stable Palladium and Platinum Complexes for Cross-Coupling Pre-catalysts

The ligand readily forms stable, crystalline square-planar complexes with palladium(II) and platinum(II), which can be isolated and characterized [2]. These pre-formed complexes serve as well-defined pre-catalysts for Heck and Suzuki cross-coupling reactions, offering a reproducible and reliable alternative to in-situ catalyst generation [2].

Ligand for Metal Complexes in Ethylene Oligomerization and Polymerization

Based on class-level evidence, the cyclohexyl substituent on this ligand framework is associated with exceptionally high catalytic activity (>2,000,000 g/(g-Cr·h)) and selectivity (up to 88% for 1-octene and 1-hexene) in related PNP ligand systems [3]. This strongly suggests that this compound is a valuable scaffold for developing high-performance catalysts for ethylene oligomerization and other polymerization reactions.

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